![molecular formula C13H14BNO3 B2650720 [2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid CAS No. 2377610-37-0](/img/structure/B2650720.png)
[2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid
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Overview
Description
“[2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid” is a type of boronic acid, which are compounds that have been increasingly studied in medicinal chemistry . Boronic acids were first synthesized in 1860 and can be used as building blocks and synthetic intermediates . They have been found to have several activities, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .
Synthesis Analysis
The synthesis of boronic acids is relatively simple and well known . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Chemical Reactions Analysis
Boronic acids form reversible covalent bonds with Lewis bases . This property has been used to enhance the affinity of branched peptide boronic acids (BPBAs) towards RNA . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .
Scientific Research Applications
Drug Design and Delivery
Boronic acids and their esters, such as [2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .
Neutron Capture Therapy
Neutron capture therapy is a type of radiation therapy used in cancer treatment. Boronic acids and their esters can be used as boron-carriers in this therapy .
Hydrolysis Studies
These compounds are only marginally stable in water. The hydrolysis of some phenylboronic pinacol esters, which could include [2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid, has been studied . The kinetics of this reaction is dependent on the substituents in the aromatic ring and the pH strongly influences the rate of the reaction .
Palladium Complex-Catalyzed Selective Hydroxylation
This compound can be used as a reactant for palladium complex-catalyzed selective hydroxylation .
Palladium (II)-Catalyzed Oxidative Heck Reactions
It can also be used in palladium (II)-catalyzed oxidative Heck reactions .
Suzuki-Miyaura Cross-Coupling Reactions
Suzuki-Miyaura cross-coupling reactions are a type of chemical reaction where a carbon-carbon bond is formed from a metalorganic compound (the organoboron compound) and an organic halide. [2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid can be used as a reactant in these reactions .
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for “[2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid” is not available, general precautions for handling boronic acids include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and ensuring adequate ventilation .
Future Directions
The future directions for research on boronic acids include developing more efficient and cost-effective synthesis methods, improving their solubility in aqueous solutions, identifying their potential applications in materials science, and optimizing their drug-like properties for potential drug discovery. There is also interest in understanding the susceptibility of boronic acids to hydrolysis at physiological pH .
properties
IUPAC Name |
(6-methyl-2-phenylmethoxypyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO3/c1-10-7-8-12(14(16)17)13(15-10)18-9-11-5-3-2-4-6-11/h2-8,16-17H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXYKSQYUDGCPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)C)OCC2=CC=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid |
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